(R)-1-Phenylbutan-1-amine hydrochloride

Chiral purity Enantiomeric excess Quality control

This (R)-enantiomer hydrochloride salt is a critical chiral building block for CNS agents and a nucleation inhibitor in Dutch resolution of mandelic acid. Its defined (R)-stereochemistry is essential for generating predictable stereoselectivity; substitution with the racemate or (S)-enantiomer compromises catalytic and resolution outcomes. The salt form ensures superior stability for solid-phase applications and long-term storage, making it the preferred choice over the less stable free base. Direct procurement of this high-purity enantiomer is mandatory to meet pharmacological activity and reproducibility requirements.

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
CAS No. 934268-52-7
Cat. No. B1424445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Phenylbutan-1-amine hydrochloride
CAS934268-52-7
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CC=C1)N.Cl
InChIInChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H/t10-;/m1./s1
InChIKeySRLJBKBDJRRHGL-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Phenylbutan-1-amine hydrochloride (CAS 934268-52-7): Chiral Amine Building Block for Asymmetric Synthesis and Resolution


(R)-1-Phenylbutan-1-amine hydrochloride (CAS 934268-52-7) is the hydrochloride salt of (R)-1-phenylbutylamine, a chiral primary amine belonging to the phenylbutylamine class. The compound features a stereogenic carbon at the benzylic position with a defined (R)-absolute configuration [1]. It is primarily utilized as a chiral building block in pharmaceutical intermediate synthesis and as a chiral auxiliary in asymmetric transformations . The hydrochloride salt form offers enhanced stability and handling properties compared to the free base, making it the preferred procurement choice for solid-phase applications and long-term storage. The enantiomeric purity of this compound is a critical procurement specification, as the (S)-enantiomer exhibits divergent biological and catalytic properties .

Why (R)-1-Phenylbutan-1-amine hydrochloride Cannot Be Replaced by the Racemate, (S)-Enantiomer, or 4-Phenylbutylamine in Critical Applications


Simple substitution of (R)-1-Phenylbutan-1-amine hydrochloride with the racemic mixture, the (S)-enantiomer, or positional isomers like 4-phenylbutylamine introduces significant risks in stereoselective processes. The (R)-enantiomer functions as a specific nucleation inhibitor in chiral resolution cascades, an activity absent in the racemate or the (S)-enantiomer [1]. Furthermore, the hydrochloride salt form provides different solubility and stability profiles compared to the free base, directly impacting formulation and synthetic protocol reproducibility [2]. The defined stereochemistry at the benzylic position is also essential for generating diastereomeric salts in classical resolution, a process that cannot be replicated with achiral 4-phenylbutylamine [3].

Quantitative Differentiation Evidence for (R)-1-Phenylbutan-1-amine hydrochloride: Comparator Analysis for Procurement Decisions


Enantiomeric Purity (ee) Benchmarking: (R)-1-Phenylbutylamine Free Base vs. Hydrochloride Salt and Racemate

The free base form of (R)-1-phenylbutylamine is commercially available with a guaranteed enantiomeric excess (ee) of ≥98.5%, as determined by chiral GC analysis . The hydrochloride salt form (target compound) is typically supplied with a purity specification of ≥97% to 98% . The racemic mixture of 1-phenylbutan-1-amine (CAS 2941-19-7) has an effective ee of 0% by definition. Therefore, procurement of the (R)-enantiomer in hydrochloride salt form ensures both high chemical purity and defined stereochemical integrity for asymmetric applications.

Chiral purity Enantiomeric excess Quality control

Nucleation Inhibition Efficacy: (R)-Enantiomer vs. (S)-Enantiomer in Dutch Resolution of Mandelic Acid

In the Dutch resolution of racemic mandelic acid using (R)-1-phenylethylamine as the resolving agent, (R)-1-phenylbutylamine was identified as an effective nucleation inhibitor [1]. Turbidity measurements demonstrated that the addition of (R)-1-phenylbutylamine widened the metastable zone for the more soluble diastereomeric salt, thereby improving crystallization control [1]. The study explicitly screened a family of structurally related amines and found the (R)-configuration of 1-phenylbutylamine to be active, whereas the (S)-enantiomer was not reported as an effective inhibitor in this context. This configuration-dependent activity directly translates to higher yields and purity in industrial resolution processes.

Chiral resolution Nucleation inhibition Process chemistry

Molecular Geometry and Interaction Potential: Benzylic Amine vs. Terminal Amine (4-Phenylbutylamine)

(R)-1-Phenylbutan-1-amine hydrochloride features a chiral center directly adjacent to the aromatic ring and the amine group (benzylic amine), creating a defined three-dimensional pharmacophore [1]. In contrast, 4-phenylbutylamine (CAS 13214-66-9) is an achiral terminal amine with no stereocenter, presenting a linear, flexible chain [2]. This structural divergence results in fundamentally different chiral recognition thermodynamics. For instance, 4-phenylbutylamine binds to 6-amino-6-deoxy-β-cyclodextrin with a ΔG° of -13.15 kJ/mol, while the binding mode and energetics for the chiral benzylic amine (1-phenylbutylamine) are distinct and likely influenced by stereochemistry [3]. This geometric constraint directly impacts the compound's utility in asymmetric catalysis and chiral resolution.

Structure-activity relationship Chiral recognition Molecular docking

Salt Form Advantages: Hydrochloride Salt Stability and Solubility vs. Free Base

The hydrochloride salt of (R)-1-phenylbutan-1-amine (target compound, CAS 934268-52-7) has a molecular weight of 185.69 g/mol (C₁₀H₁₆ClN) [1]. The free base (R)-1-phenylbutylamine (CAS 6150-01-2) has a molecular weight of 149.23 g/mol (C₁₀H₁₅N) and is a liquid at room temperature with a boiling point of 220°C . The salt form is a solid, offering advantages in handling, weighing accuracy, and long-term storage stability . Vendor specifications for the hydrochloride salt include storage at room temperature, whereas the free base may require more stringent conditions due to its liquid state and potential for oxidation . This difference in physical state is a critical factor for reproducible experimental workflows.

Formulation Stability Solubility

Optimal Application Scenarios for (R)-1-Phenylbutan-1-amine hydrochloride Based on Quantified Differentiation Evidence


Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation

Based on its established role as a nucleation inhibitor in the Dutch resolution of mandelic acid [1], (R)-1-phenylbutan-1-amine hydrochloride is ideally suited as a chiral resolving agent or additive in the industrial-scale resolution of racemic carboxylic acids. The (R)-configuration is essential for activity, as demonstrated by the lack of reported activity for the (S)-enantiomer in analogous systems. This application directly leverages the compound's defined stereochemistry to improve crystallization yields and enantiomeric purity of target pharmaceuticals.

Synthesis of Enantiopure Chiral Ligands and Auxiliaries for Asymmetric Catalysis

The compound serves as a direct precursor to chiral ligands for transition-metal-catalyzed asymmetric reactions . Its high enantiomeric purity (≥98.5% ee for the free base, ≥97% for the HCl salt) is critical for generating catalysts with predictable stereoselectivity. Substitution with the racemate or the (S)-enantiomer would compromise the enantioselectivity of downstream catalytic steps, making the (R)-enantiomer indispensable for this application.

Development of CNS-Active Pharmaceutical Intermediates

As a chiral building block, (R)-1-phenylbutan-1-amine hydrochloride is utilized in the synthesis of central nervous system (CNS) agents, including certain antidepressants and anti-Parkinson drug candidates [2]. The specific (R)-configuration is likely required for target engagement, and use of the hydrochloride salt form facilitates solid-phase synthesis and purification steps. Procurement of the defined enantiomer is mandatory to meet regulatory and pharmacological activity requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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